

An In-depth Technical Guide to the Mechanism of Action of Imidazolidinone Compounds

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Compound of Interest

Compound Name: *1-Isopropylimidazolidin-2-one*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Imidazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.^{[1][2]} This technical guide provides a comprehensive overview of the known mechanisms of action for these compounds, with a focus on their roles as anticancer, anti-inflammatory, and enzyme-inhibiting agents. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways involved. The imidazolidinone scaffold serves as a privileged structure in drug discovery, offering opportunities for synthetic modification to fine-tune pharmacological properties and develop novel therapeutics.^{[2][3]}

Introduction: The Imidazolidinone Scaffold

Imidazolidinones are five-membered heterocyclic rings containing two nitrogen atoms, structurally related to imidazolidine but featuring a carbonyl group at the 2 or 4 position.^[4] This core structure is present in a variety of FDA-approved drugs, including imidapril and azlocillin.^[5] The versatility of the imidazolidinone scaffold allows for diverse chemical modifications, enabling the development of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.^{[2][3]} Their significance is also noted in organic synthesis, where they are employed as chiral auxiliaries and organocatalysts.^{[6][7]} This guide will focus on the molecular mechanisms underpinning their therapeutic potential.

Core Mechanisms of Action

Imidazolidinone derivatives exert their biological effects through various mechanisms, primarily by interacting with key enzymes and signaling pathways that regulate cellular processes like proliferation, inflammation, and apoptosis.

Anticancer Activity

The anticancer effects of imidazolidinone compounds are multifaceted, involving the induction of apoptosis, inhibition of crucial kinases, and cell cycle arrest.

- **Induction of ROS-Dependent Apoptosis:** A prominent mechanism for certain 4-imidazolidinone derivatives is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).^[8] For instance, compound 9r has been shown to increase ROS levels in colorectal cancer cells.^{[8][9]} This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the expression of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential and subsequent caspase-mediated apoptosis.^{[1][8]}
- **Enzyme Inhibition:**
 - **VEGFR-2 Inhibition:** Certain imidazolidine-2-thione derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.^[10] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling required for tumor neovascularization, proliferation, and survival.^[10]
 - **COX-2 Inhibition:** The nitrogen and carbonyl groups within the imidazolidinone core can effectively interact with and inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer and inflammatory conditions.^{[1][3]} This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and potentially inhibiting cancer cell growth.^[3]
 - **Nrf2 Inhibition:** Some 2-thioxoimidazolidin-4-one derivatives have demonstrated the ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is often hyperactivated in cancer cells to promote survival and drug resistance.^[11]

- Cell Cycle Arrest: Imidazolidinone compounds can halt the progression of the cell cycle in cancer cells. For example, specific derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase, preventing cellular replication and leading to apoptosis.[10][11]

Enzyme Inhibition in Other Diseases

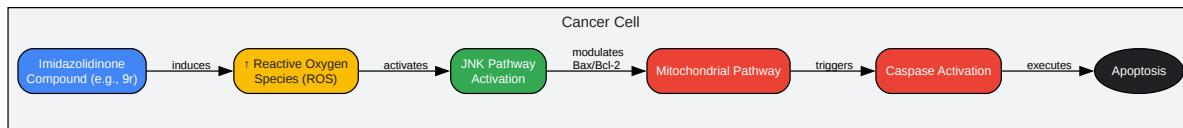
- Cholinesterase Inhibition (Neurodegenerative Diseases): In the context of neurodegenerative diseases like Alzheimer's, imidazolidine-2,4,5-trione derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13] By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms.
- Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition (Autoimmune Diseases): Imidazolidine-2,4-dione derivatives can act as competitive and reversible inhibitors of Lymphoid-specific tyrosine phosphatase (LYP).[14] LYP is a key negative regulator of T-cell activation; its inhibition can enhance T-cell receptor (TCR) signaling, making it a target for treating autoimmune diseases.[14]

Antimicrobial and Antiparasitic Activity

Imidazolidinone derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[15][16][17] While the precise molecular mechanisms are varied and often compound-specific, their activity is frequently attributed to the presence of the core imidazolidinone moiety.[16] For example, certain derivatives have shown potent *in vitro* activity against *Schistosoma mansoni* by causing significant ultrastructural damage to the parasite.[15][18]

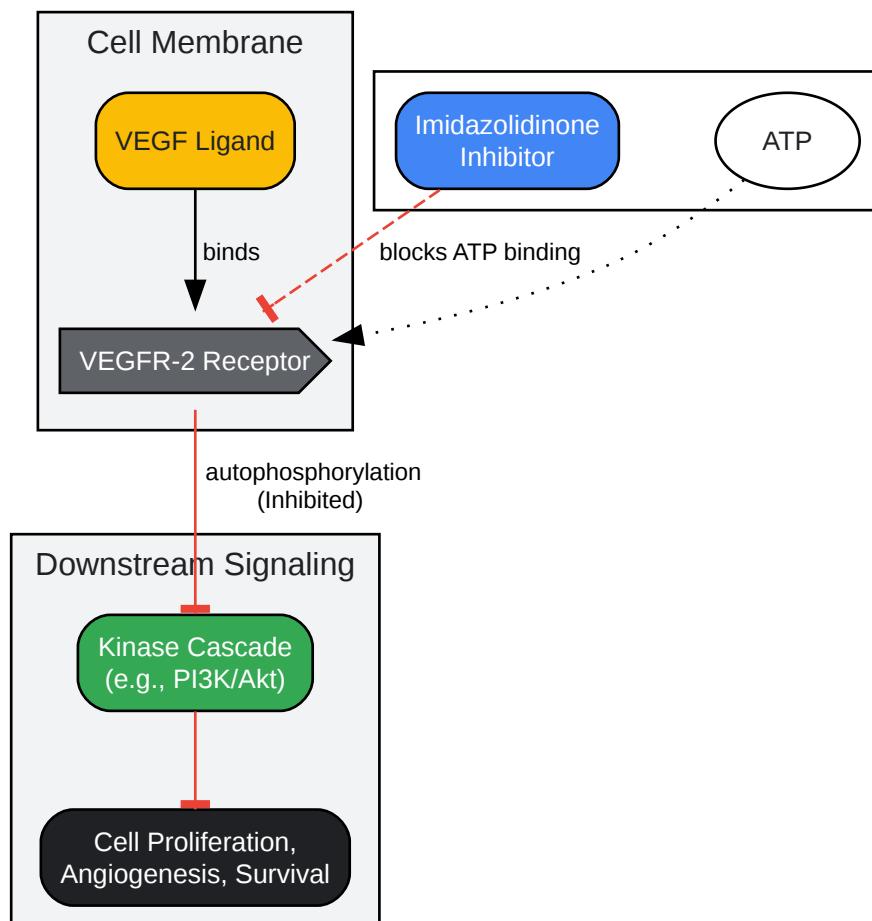
Signaling Pathways and Visualizations

The following diagrams illustrate the key mechanisms of action described above.



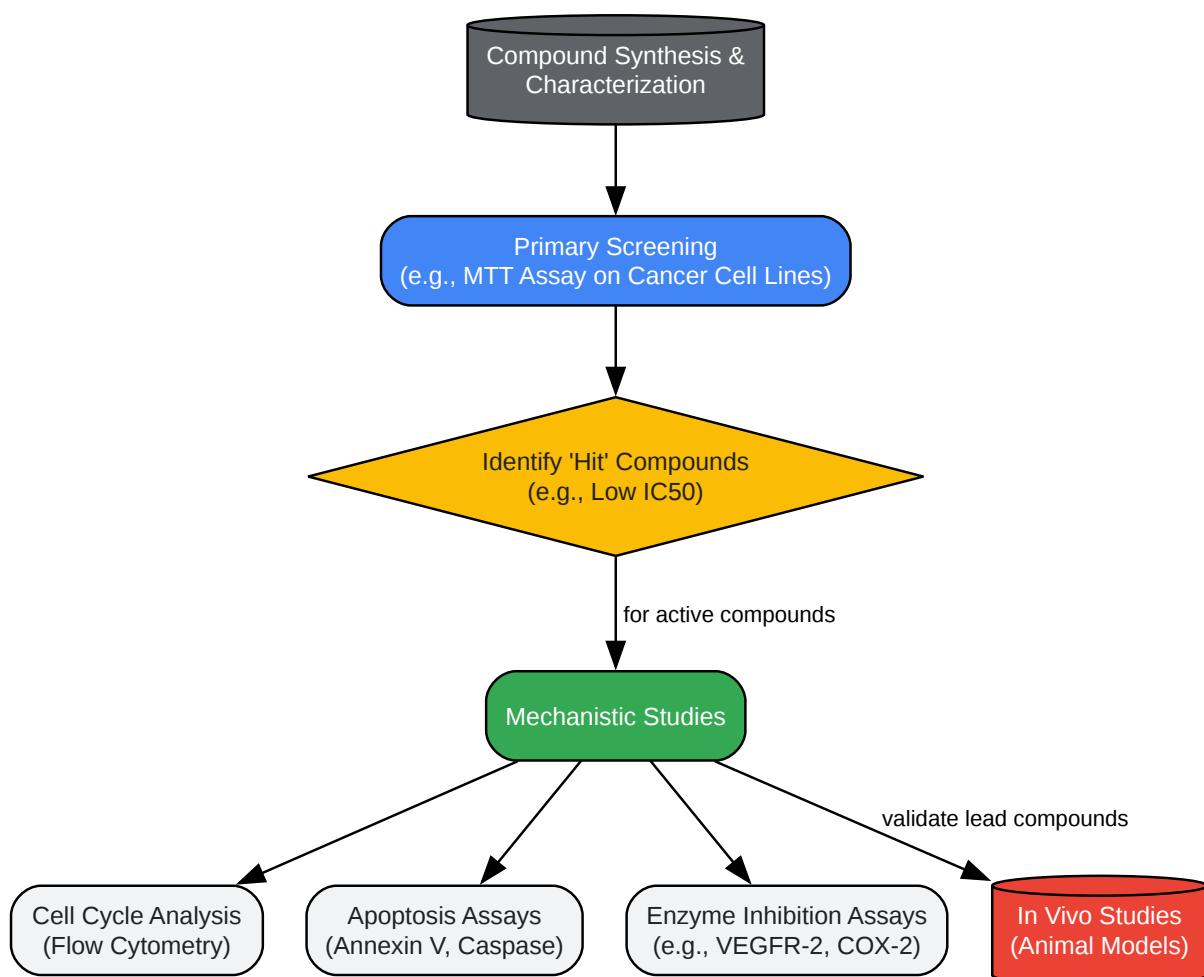
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Caption: ROS-JNK mediated apoptosis induced by imidazolidinone compounds.



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Caption: Inhibition of the VEGFR-2 signaling pathway.



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Caption: General workflow for anticancer drug discovery with imidazolidinones.

Quantitative Bioactivity Data

The following table summarizes key quantitative data for various imidazolidinone derivatives, highlighting their potency against different biological targets.

Compound/ Derivative Class	Target/Activ ity	Cell Line/Source	Measureme nt	Value	Reference
Imidazolidine dione (5e)	COX-2 Inhibition	-	IC50	200 nM	[1]
Imidazolidine- 2,4-dione (9r)	LYP Inhibition	-	IC50	2.85-6.95 µM	[14]
Imidazolidine- 2,4-dione (9r)	LYP Inhibition	-	Ki	1.09 µM	[14]
Imidazoline- 2-thione (3)	Cytotoxicity	MCF-7	IC50	3.26 µM	[10]
Imidazoline- 2-thione (7)	Cytotoxicity	MCF-7	IC50	4.31 µM	[10]
Imidazolidine- 2,4,5-trione (3d)	Butyrylcholin esterase Inhibition	Equine Serum	IC50	1.66 µM	[12] [13]
Bis- imidazolidinei minothiones	Cytotoxicity	Various Tumor Lines	IC50	6.3 - 84.6 µM	[17]
2- Thiohydantoi n	Cytotoxicity	MCF-7	IC50 (48h)	40 µg/mL	[19]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of imidazolidinone compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- Methodology:

- Cell Seeding: Cancer cells (e.g., HCT116, SW620, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8][10]
- Compound Treatment: Cells are treated with various concentrations of the synthesized imidazolidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).
- MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and plates are incubated for 2-4 hours to allow formazan crystal formation.
- Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[19]

Cell Cycle Analysis (Flow Cytometry)

- Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M). It relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content.
- Methodology:
 - Treatment and Harvesting: Cells are treated with the test compound for a set time, then harvested by trypsinization and washed with PBS.
 - Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane. This step is usually performed overnight at -20°C.

- Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorochrome (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
- Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[\[10\]](#)[\[11\]](#)

Apoptosis Detection (Annexin V/PI Staining)

- Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).
- Methodology:
 - Treatment and Harvesting: Cells are treated with the imidazolidinone compound and harvested.
 - Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.
 - Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
 - Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Enzyme Inhibition Assays (General Protocol)

- Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The protocol varies depending on the enzyme but generally involves measuring the rate of product formation or substrate depletion in the presence and absence of the inhibitor.
- Methodology (Example: Cholinesterase Inhibition):

- Reagents: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme, a substrate (e.g., acetylthiocholine), a chromogen (e.g., DTNB - Ellman's reagent), and buffer solution.[13]
- Procedure: The enzyme is pre-incubated with various concentrations of the imidazolidinone inhibitor in a 96-well plate.
- Reaction Initiation: The reaction is started by adding the substrate and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
- Data Acquisition: The rate of color change is monitored kinetically using a microplate reader.
- Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

Conclusion and Future Directions

Imidazolidinone compounds have consistently demonstrated a remarkable diversity of biological activities, establishing them as a highly valuable scaffold in medicinal chemistry.[1][2] The mechanisms of action, particularly in oncology, are becoming increasingly well-defined and often involve the modulation of fundamental cellular processes such as ROS production, cell cycle progression, and key signaling pathways like VEGFR and COX-2. The ability to inhibit critical enzymes in neurodegenerative and autoimmune diseases further broadens their therapeutic potential.

Future research should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity for specific targets.[1] The development of multi-target agents, a promising strategy for complex diseases like cancer and neurodegeneration, is a particularly attractive avenue for imidazolidinone derivatives.[20][21] Further investigation into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into effective clinical therapeutics.

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